N-(Pyrrolidin-3-ylmethyl)propan-2-amine
Description
N-(Pyrrolidin-3-ylmethyl)propan-2-amine (CAS 91187-87-0) is a secondary amine featuring a pyrrolidine ring substituted with an isopropylaminomethyl group. Its molecular formula is C₈H₁₈N₂, and it is structurally characterized by a five-membered pyrrolidine ring, which confers conformational rigidity compared to larger heterocycles like piperidine .
Properties
CAS No. |
91187-87-0 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-6-8-3-4-9-5-8/h7-10H,3-6H2,1-2H3 |
InChI Key |
VJPYEYRKXXVWNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CCNC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyridine Derivatives
N-(Pyridin-3-ylmethyl)propan-2-amine
- Molecular Formula : C₉H₁₄N₂
- Key Features : Contains a pyridine ring (aromatic, planar) instead of pyrrolidine. The pyridin-3-ylmethyl group introduces electron-withdrawing properties, altering solubility and receptor interactions.
- Applications : Used in pharmaceutical reference standards (e.g., Chlorphenamine impurity C and related compounds) .
N-(Pyridin-2-ylmethyl)propan-2-amine
Piperidine and Benzyl-Substituted Analogs
N-Benzyl-N-(piperidin-3-ylmethyl)propan-2-amine
- Molecular Formula : C₁₆H₂₆N₂
- Key Features: Incorporates a six-membered piperidine ring and a benzyl group.
N-(Pentan-3-yl)-1-(propan-2-yl)piperidin-4-amine
Tryptamine and Indole Derivatives
N-[2-(1H-Indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine
- Key Features: Combines an indole moiety with a propan-2-amine chain. The absence of an indole ring in the target compound limits direct comparison but highlights structural versatility in amine-based drugs .
Marketed Analog: N-(4-Methylbenzyl)propan-2-amine
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| N-(Pyrrolidin-3-ylmethyl)propan-2-amine | C₈H₁₈N₂ | 142.25 | Pyrrolidine ring, isopropylaminomethyl |
| N-(Pyridin-3-ylmethyl)propan-2-amine | C₉H₁₄N₂ | 150.22 | Pyridine ring, aromatic nitrogen |
| N-Benzyl-N-(piperidin-3-ylmethyl)propan-2-amine | C₁₆H₂₆N₂ | 246.39 | Piperidine, benzyl group |
- Solubility : Pyrrolidine derivatives are generally more polar than benzyl-substituted analogs but less so than pyridine-containing compounds due to aromatic π-systems .
- Bioavailability : Piperidine and benzyl groups (e.g., C₁₆H₂₆N₂) may enhance lipid solubility, favoring CNS penetration, whereas pyrrolidine’s rigidity could limit metabolic degradation .
Pharmacological Implications
- aureus and C.
- Neuroactive Potential: Tryptamine-like analogs () interact with serotonin transporters, but the absence of an indole ring in the target compound may shift activity toward dopamine or σ-receptors .
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